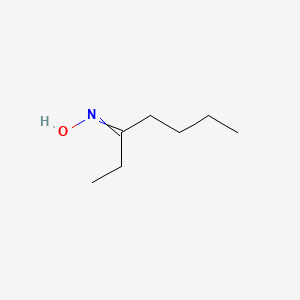

3-Heptanone, oxime

CAS No.:

Cat. No.: VC14270098

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | N-heptan-3-ylidenehydroxylamine |

| Standard InChI | InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |

| Standard InChI Key | VRCWWHOADHLWNC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(=NO)CC |

Introduction

Structural and Molecular Characteristics

3-Heptanone, oxime belongs to the oxime class of compounds, characterized by the general structure , where and are alkyl groups. In this case, is a propyl group () and is a butyl group (), resulting from the oximation of 3-heptanone. The compound’s linear aliphatic chain influences its physical properties, such as solubility in organic solvents like acetonitrile and dichloroethane, which are commonly employed in its synthesis .

Synthesis and Reaction Mechanisms

Direct Oximation of 3-Heptanone

The primary synthesis route involves the nucleophilic addition of hydroxylamine () to 3-heptanone. This reaction typically proceeds under mild acidic or neutral conditions, with the carbonyl group of the ketone attacking the nucleophilic amine group of hydroxylamine. The general mechanism is as follows:

Reaction conditions often utilize hydroxylamine hydrochloride () in the presence of a base such as sodium acetate to buffer the solution. Solvents like ethanol or tetrahydrofuran (THF) facilitate the reaction, which is typically conducted at room temperature or under mild heating (50–80°C) .

Industrial and Research Applications

Organic Synthesis Intermediate

3-Heptanone, oxime’s primary application lies in its role as a precursor in reductive amination and Beckmann rearrangement reactions. For instance, reductive amination with sodium triacetoxyborohydride () can convert oximes to secondary amines, a process critical in pharmaceutical synthesis . The compound’s stability in acidic environments makes it suitable for multi-step syntheses involving acid-sensitive functional groups .

Flavoring and Fragrance Industry

Structural analogs of 3-heptanone, oxime, such as 5-methyl-3-heptanone oxime (CAS No. 22457-23-4), are employed in flavoring agents due to their mild, green odor profiles . While direct evidence for 3-heptanone, oxime’s use in fragrances is limited, its similarity to validated compounds suggests potential applications in this sector .

Comparative Analysis with Structural Analogs

The table below highlights key structural analogs of 3-heptanone, oxime and their distinguishing features:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| 5-Methyl-3-heptanone oxime | Additional methyl group; used in flavoring | |

| Cyclohexanone, oxime | Cyclic structure; enhanced thermal stability | |

| 4-Heptanone, oxime | Structural isomer; altered reactivity |

The linear chain of 3-heptanone, oxime provides distinct advantages in reactions requiring steric accessibility, whereas cyclic analogs like cyclohexanone oxime exhibit constrained geometries that influence their reactivity .

Future Directions and Research Gaps

While existing data support the safe use of 3-heptanone, oxime in industrial settings, further studies are needed to:

-

Elucidize its photodegradation pathways under environmental conditions.

-

Explore catalytic systems for greener synthesis methods.

-

Validate its efficacy in emerging applications such as polymer stabilization or agrochemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume